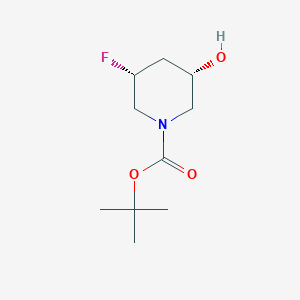

叔丁基(3R,5S)-3-氟-5-羟基哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound. It’s structurally similar to “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, which is an important chiral intermediate for the synthesis of rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .

Synthesis Analysis

The synthesis of similar compounds like “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” has been achieved through bioasymmetric catalysis . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process . The process exhibited high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the biotechnological production of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .科学研究应用

乙烯基氟基团作为乙酰基阳离子的等价物

Purkayastha 等人 (2010) 探讨了叔丁基 (2S,5S)-2-叔丁基-5-(2-氟烯丙基)-3-甲基-4-氧代咪唑烷-1-甲酸酯的反应,该反应导致了哌啶酸衍生物的生成。他们证明了乙烯基氟基团在酸性条件下的乙酰基阳离子等价物功能,突出了其在有机合成中的潜力 (Purkayastha 等人,2010).

取代的叔丁基3-烯丙基-4-羟基哌啶-1-甲酸酯的合成

Boev 等人 (2015) 专注于叔丁基 3-烯丙基-4-羟基哌啶-1-甲酸酯及其衍生物的合成,利用无水四氢呋喃中的 L-选择性还原剂。这项研究为合成有机化学领域做出了贡献,特别是在创造新型羧酸盐化合物方面 (Boev 等人,2015).

尿液中的代谢物分析

Muskiet 等人 (1981) 开发了一种毛细管气相色谱法,用于测定尿液中各种儿茶酚胺代谢物和血清素代谢物的叔丁基二甲基甲硅烷基衍生物。这项研究在临床化学领域具有重要意义,特别是在诊断功能性肿瘤和先天性代谢错误方面 (Muskiet 等人,1981).

抗菌剂合成

Bouzard 等人 (1992) 制备并测试了一系列 6-氟-7-(环烷基氨基)-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,以了解其抗菌活性。他们研究了各种取代基对抗菌功效的影响,为药学研究做出了贡献 (Bouzard 等人,1992).

生物活性化合物的合成

Zhao 等人 (2017) 讨论了叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2-甲氧苯基) 氨基甲酸酯的合成,它是生产生物活性化合物(如奥美替尼)的中间体。该研究提供了合成方法和优化产率的见解,与药物化学相关 (Zhao 等人,2017).

丙二酰辅酶 A 脱羧酶抑制剂

Cheng 等人 (2006) 发现了丙二酰辅酶 A 脱羧酶 (MCD) 抑制剂,其中一种包括叔丁基部分。该化合物显示出作为心脏保护剂的潜力,突出了其在治疗应用中的重要性 (Cheng 等人,2006).

含氟合成应用

Pardo 等人 (2001) 制备了叔丁基醇的含氟衍生物,用于在含氟合成中保护羧酸。这项研究为合成化学领域做出了贡献,特别是在为含氟相反应创造新型试剂方面 (Pardo 等人,2001).

作用机制

Target of Action

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound that has been used in the field of organic chemistry Similar compounds, such as tert-butyl esters, find large applications in synthetic organic chemistry .

Mode of Action

It’s known that the tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butyl group into various organic compounds can elicit unique reactivity patterns .

未来方向

属性

IUPAC Name |

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2871599.png)

![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2871607.png)

![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)

![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)